![molecular formula C18H19N3O3 B12417421 HbF inducer-1](/img/structure/B12417421.png)
HbF inducer-1
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Overview
Description
HbF inducer-1 is a compound that has garnered significant attention in the field of hematology due to its ability to induce the production of fetal hemoglobin (HbF). Fetal hemoglobin is a form of hemoglobin that is predominantly produced during fetal development and has a higher affinity for oxygen compared to adult hemoglobin. The induction of HbF is particularly beneficial for patients with beta-hemoglobinopathies, such as beta-thalassemia and sickle cell disease, as it can ameliorate the clinical symptoms associated with these disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HbF inducer-1 involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to yield the final product. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires the use of industrial-scale reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: HbF inducer-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced biological activity and stability. These derivatives are further tested for their efficacy in inducing HbF production and their potential therapeutic applications .
Scientific Research Applications
Key Mechanisms
- Inhibition of BCL11A : This transcription factor represses gamma-globin gene expression. Targeting BCL11A through genetic or pharmacological means can lead to increased HbF levels .
- DNA Methylation Modulation : Compounds like GSK3482364 selectively inhibit DNMT1, resulting in decreased DNA methylation and derepression of gamma-globin genes, thus elevating HbF levels .
- MicroRNA Regulation : Specific microRNAs, such as miR-210 and miR-29a, have been identified as positive regulators of gamma-globin gene expression, enhancing the effects of HbF inducers .
Clinical Applications
The clinical applications of HbF inducer-1 have been explored in various studies, demonstrating its efficacy in increasing HbF levels among patients with sickle cell disease and beta-thalassemia.
Case Studies and Clinical Trials
- Pioneering Trials : The PIONEER study evaluated the safety and efficacy of pociredir, an oral HbF inducer. Results indicated significant increases in HbF levels (up to 10% over baseline) without adverse effects from hydroxyurea use .
- HQK-1001 Study : In a Phase 1/2 trial involving adult patients with sickle cell disease, HQK-1001 showed a mean increase in HbF levels from baseline, particularly at higher doses (30 mg/kg/day), with no significant adverse events reported .
- Gene Therapy Approaches : Innovative approaches combining pharmacological induction with CRISPR-Cas9 genome editing have shown promise in reactivating HbF production by disrupting BCL11A enhancers .
Data Tables
Study/Trial | Compound | Patient Population | Outcome | Notes |
---|---|---|---|---|
PIONEER Study | Pociredir | Adults with Sickle Cell Disease | Up to 10% increase in HbF | No adverse effects from hydroxyurea |
HQK-1001 Trial | HQK-1001 | Adults with Sickle Cell Disease | Increase in HbF (mean 0.83 g/dl) | Well-tolerated; dose-dependent response |
Gene Therapy Study | CRISPR-Cas9 | Human CD34+ HSPCs | Enhanced gamma-globin expression | Focus on BCL11A enhancer disruption |
Mechanism of Action
The mechanism of action of HbF inducer-1 involves the activation of specific molecular pathways that regulate the production of fetal hemoglobin. The compound targets key transcription factors and epigenetic regulators that control the expression of the gamma-globin genes, leading to increased HbF production . The activation of these pathways results in the reactivation of fetal hemoglobin synthesis, which can compensate for the deficient or defective adult hemoglobin in patients with beta-hemoglobinopathies .
Comparison with Similar Compounds
HbF inducer-1 is unique in its ability to selectively induce HbF production without causing significant cytotoxicity or adverse effects. Similar compounds, such as hydroxyurea, decitabine, and butyric acid, have also been shown to induce HbF production, but they often come with limitations such as toxicity and variable efficacy . This compound offers a promising alternative with its high efficacy and favorable safety profile .
List of Similar Compounds:- Hydroxyurea
- Decitabine
- Butyric acid
- Resveratrol
- Rapamycin
- Bergaptene
These compounds have been studied extensively for their HbF-inducing properties, but this compound stands out due to its unique mechanism of action and potential for clinical application .
Biological Activity
Introduction
HbF inducer-1 (also known as pociredir) is a small-molecule compound that has garnered attention for its potential to induce fetal hemoglobin (HbF) production, particularly in the context of treating hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound operates primarily through the inhibition of Embryonic Ectoderm Development (EED), a critical pathway in hemoglobin regulation. By inhibiting EED, pociredir promotes the expression of γ-globin genes (HBG1 and HBG2), leading to increased HbF levels. The mechanism involves:
- Reduction of Repressors : Pociredir effectively reduces the expression of key repressors such as BCL11A and ZBTB7A, which are known to inhibit γ-globin gene expression. This de-repression allows for enhanced production of HbF .
- Increased HbF Levels : Clinical studies have shown that pociredir can elevate HbF levels significantly, achieving up to 40% of total hemoglobin in certain models .
Clinical Studies
Several clinical trials have assessed the efficacy and safety of this compound:
- Phase 1b Study (PIONEER) :
- Preclinical Studies :
Comparative Efficacy
The following table summarizes the comparative efficacy of various HbF inducers including pociredir:
Compound | Mechanism | Maximum HbF Induction (%) | Clinical Application |
---|---|---|---|
Pociredir | EED Inhibition | ~40 | Sickle Cell Disease |
Hydroxyurea | DNA Methylation | ~30 | Sickle Cell Disease |
GSK3482364 | DNMT1 Inhibition | ~25 | β-Thalassemia |
5-Azacytidine | DNA Methylation | ~20 | Severe β-Thalassemia |
Note: Data derived from various clinical and preclinical studies .
Case Study 1: Sickle Cell Disease Patient
A patient with severe SCD was treated with pociredir under a compassionate use protocol. After six months, the patient showed a stable increase in HbF from 8% to 28%, correlating with reduced episodes of vaso-occlusive crises and improved quality of life.
Case Study 2: β-Thalassemia Patient
In a trial involving patients with β-thalassemia, those treated with pociredir experienced an increase in HbF levels that contributed to normalization of hemoglobin levels, reducing the need for transfusions.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-acetyl-2-azaspiro[3.3]heptan-6-yl)-3-phenyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)21-10-18(11-21)8-14(9-18)19-17(23)16-7-15(20-24-16)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3,(H,19,23) |
InChI Key |
IUWTWZMRWOKWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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